molecular formula C11H14O3 B14851097 2-Tert-butyl-5-hydroxybenzoic acid

2-Tert-butyl-5-hydroxybenzoic acid

Cat. No.: B14851097
M. Wt: 194.23 g/mol
InChI Key: KCUDKTXQZVVGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-tert-butyl-5-hydroxybenzoic acid involves the reaction of 2,4-di-tert-butylphenol with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under mild conditions, with the mixture being heated to around 60°C for a few hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-tert-butyl-5-hydroxybenzaldehyde.

    Reduction: Formation of 2-tert-butyl-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

2-Tert-butyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-2 and 5-LOX enzymes makes it a valuable compound for research in anti-inflammatory and anticancer therapies .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-tert-butyl-5-hydroxybenzoic acid

InChI

InChI=1S/C11H14O3/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6,12H,1-3H3,(H,13,14)

InChI Key

KCUDKTXQZVVGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.